molecular formula C14H10O2 B158261 2-Methoxyphenalen-1-one

2-Methoxyphenalen-1-one

Cat. No.: B158261
M. Wt: 210.23 g/mol
InChI Key: FMZHCYXNNGLTLF-UHFFFAOYSA-N
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Description

Contextualization within Polyketide Natural Products and Synthetic Analogs

2-Methoxyphenalen-1-one is a member of the phenalenone family, a class of aromatic compounds that are primarily of polyketide origin in fungi. ull.esresearchgate.net Fungal phenalenones are biosynthesized from a heptaketide precursor, which undergoes a series of cyclization and modification reactions. ull.esnih.gov The biosynthesis involves a non-reducing polyketide synthase (NR-PKS) that constructs the poly-β-keto backbone from acetate (B1210297) and malonate units. ull.esnih.gov Subsequent enzymatic transformations, including oxidations and methylations, lead to the diverse array of naturally occurring phenalenones. researchgate.netnih.gov

While this compound itself has been identified as a naturally occurring phytoalexin in plants like Musa species, the broader phenalenone scaffold has inspired the creation of numerous synthetic analogs. nih.govacs.org Researchers have developed various synthetic routes to access the phenalenone core and its derivatives. nih.gov These synthetic efforts are often aimed at exploring the structure-activity relationships of these compounds, improving their biological efficacy, or developing novel functionalities. For instance, synthetic analogs have been designed to enhance photosensitizing properties or to probe their potential as therapeutic agents. nih.govnih.gov

Structural Features and Core Chemical Significance of the Phenalenone Scaffold

The defining feature of this compound is its underlying phenalenone scaffold. This structure consists of a peri-fused tricyclic aromatic system, which can be described as a naphthalene (B1677914) ring fused with a third benzene (B151609) ring across a peri-position. nih.gov This extensive conjugation gives rise to its characteristic chromophore and unique electronic properties.

The phenalenone scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a versatile template for drug discovery. The reactivity of the phenalenone core, including its susceptibility to nucleophilic attack and its ability to undergo various substitution reactions, makes it an attractive starting point for the synthesis of diverse derivatives. nih.gov Furthermore, the phenalenone system is an exceptionally efficient Type II photosensitizer, with a near-unity quantum yield for the production of singlet oxygen upon light irradiation. nih.gov This property is of significant interest for applications in photodynamic therapy and other light-mediated processes.

Overview of Current Research Trajectories Involving this compound and Related Derivatives

Research involving this compound and its analogs is multifaceted, spanning several key areas of investigation.

One prominent area of research is the exploration of their potential as α-glucosidase inhibitors . A derivative, 9-(4′-hydroxyphenyl)-2-methoxyphenalen-1-one, isolated from the flowers of Musa species, has demonstrated potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. Current time information in Bangalore, IN.patsnap.comresearchgate.net This finding suggests that phenalenone derivatives could be promising candidates for the development of new treatments for type 2 diabetes by helping to control postprandial hyperglycemia. patsnap.comresearchgate.net

Another significant research trajectory focuses on the photosensitizing properties of the phenalenone scaffold. Scientists have synthesized a variety of phenalenone derivatives, including those with electron-donating groups, to modulate their absorption spectra and enhance their efficiency as photosensitizers. nih.gov These compounds are being investigated for their potential in photodynamic therapy (PDT) against cancer and for their photoinduced toxicity against various pathogens, such as mosquito larvae and nematodes. nih.govulpgc.es

Furthermore, the cytotoxic and antiprotozoal activities of phenalenone derivatives are under investigation. Some analogs have shown promising activity against various cancer cell lines and parasites like Trypanosoma cruzi and Leishmania species. researchgate.netnih.gov The ability to synthetically modify the phenalenone scaffold allows for the systematic exploration of structure-activity relationships to optimize these biological effects. nih.gov

Data Tables

Table 1: Selected this compound Derivatives and their Investigated Applications

Compound NameInvestigated Application(s)Key Findings
9-(4′-hydroxyphenyl)-2-methoxyphenalen-1-oneα-Glucosidase InhibitionPotent mixed-competitive inhibitor of Bacillus stearothermophilus α-glucosidase with an IC50 value of 3.86 mg/L. Current time information in Bangalore, IN.researchgate.net
2-methoxy-9-(3′,4′-dihydroxyphenyl)-1H-phenalen-1-oneNatural Product IsolationIdentified in the seed coats of Musella lasiocarpa. acs.org
4-(4′-hydroxyphenyl)-2-methoxyphenalen-1-oneCytotoxicityExhibited significant cytotoxicity against human cancer cell lines. researchgate.net
General Phenalenone DerivativesPhotosensitization for PDTSynthetic derivatives with electron-donating groups show red-shifted absorption and efficient singlet oxygen production. nih.gov
General Phenalenone AnalogsAntiprotozoal ActivitySeveral synthetic analogs displayed leishmanicidal effects and activity against Trypanosoma cruzi. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyphenalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-16-12-8-10-6-2-4-9-5-3-7-11(13(9)10)14(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZHCYXNNGLTLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC3=C2C(=CC=C3)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methoxyphenalen 1 One and Its Analogs

Strategic Approaches to the Phenalenone Core Construction

The creation of the tricyclic phenalenone framework is a critical step in the synthesis of 2-methoxyphenalen-1-one and its derivatives. Several powerful synthetic methods have been developed to achieve this, each with its own advantages in terms of efficiency and substituent tolerance.

Friedel-Crafts Acylation-Based Routes

Friedel-Crafts acylation is a cornerstone of aromatic chemistry and has been effectively employed in the construction of the phenalenone skeleton. researchgate.netnih.govresearchgate.netcore.ac.ukgoogle.comsigmaaldrich.comnumberanalytics.com This reaction typically involves the acylation of a naphthalene (B1677914) derivative, which sets the stage for subsequent cyclization to form the third ring.

One notable strategy involves a cascade Friedel-Crafts/Michael annulation reaction. For instance, the reaction of 2-methoxynaphthalene (B124790) with acryloyl chloride can yield 9-methoxyperinaphthanone, a key intermediate for phenalenone synthesis. researchgate.netscispace.com Another approach utilizes a one-pot Friedel-Crafts acylation-dehydrogenation procedure. researchgate.net For example, a Heck-Fujiwara coupling between ethyl acrylate (B77674) and 1-bromonaphthalene (B1665260) can produce a (E)-naphthylpropanoic acid, which, after hydrogenation, undergoes this one-pot reaction to furnish 4-methoxy-1H-phenalen-1-one. researchgate.netresearchgate.net

The choice of Lewis acid catalyst and reaction conditions is crucial for the success of Friedel-Crafts acylation. google.comsigmaaldrich.com While traditional catalysts like aluminum chloride are widely used, research into more environmentally friendly and efficient catalysts is ongoing. core.ac.uk The reactivity of the aromatic substrate is also a key factor, with electron-donating groups generally facilitating the reaction. numberanalytics.com

Table 1: Examples of Friedel-Crafts Acylation in Phenalenone Synthesis
Starting MaterialReagentKey Intermediate/ProductReference
2-MethoxynaphthaleneAcryloyl chloride9-Methoxyperinaphthanone researchgate.net
(E)-Naphthylpropanoic acid-4-Methoxy-1H-phenalen-1-one researchgate.netresearchgate.net

Suzuki Cross-Coupling and Related Arylation Methods

The Suzuki cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has become an indispensable tool in modern organic synthesis, including the preparation of phenalenone derivatives. researchgate.netwikipedia.orgorganic-chemistry.orglibretexts.org This method is particularly valuable for introducing aryl groups, such as a phenyl ring, onto the phenalenone core. researchgate.netnih.gov

In a representative synthesis, a phenalenone intermediate bearing a halide or triflate group can be coupled with a phenylboronic acid to generate a phenylphenalenone. researchgate.netnih.gov For example, 9-methoxy-2-(4-methoxyphenyl)-1H-phenalen-1-one has been synthesized using Suzuki-Miyaura methodology. researchgate.net The versatility of the Suzuki reaction allows for the introduction of a wide variety of substituted phenyl groups by simply changing the boronic acid partner. researchgate.net

The efficiency of the Suzuki coupling depends on several factors, including the choice of palladium catalyst, ligands, base, and solvent. wikipedia.orgorganic-chemistry.org Research continues to explore new catalyst systems to improve reaction yields and expand the substrate scope. organic-chemistry.org

Cascade Annulation Reactions in Phenalenone Synthesis

Cascade annulation reactions offer an elegant and efficient approach to constructing complex polycyclic systems like phenalenones in a single synthetic operation. nsf.govnih.gov These reactions involve a sequence of intramolecular cyclizations, often triggered by a radical or an acid catalyst.

One innovative strategy employs radical alkyne peri-annulations. nsf.govnih.gov This method allows for the creation of the phenalenyl ring system through a series of radical cyclizations. A key feature of this approach is the ability to introduce functionalities, such as Bu3Sn and iodide moieties, which can then be used in subsequent cross-coupling reactions to further functionalize the phenalenone core. nsf.govnih.gov This oxidant-free termination strategy provides selective access to a wide range of functionalized phenalenones. nsf.govnih.gov

Another example is the BF3·Et2O mediated one-pot cascade 4,5-annulation reaction of 1-naphthols and ynones to synthesize perinaphthenones. researchgate.net These cascade reactions demonstrate high atom economy and can significantly shorten synthetic sequences.

Targeted Functionalization and Derivatization Strategies

Once the phenalenone core is established, the regioselective introduction of specific functional groups is crucial for synthesizing desired analogs like this compound and its phenylated derivatives.

Regioselective Introduction of Methoxy (B1213986) Functionalities

The position of the methoxy group on the phenalenone ring system significantly influences the properties of the molecule. Therefore, methods for the regioselective introduction of methoxy groups are of great importance.

One approach involves starting with a methoxy-substituted naphthalene derivative, which directs the formation of the phenalenone core and dictates the final position of the methoxy group. For instance, starting with 2-methoxynaphthalene leads to the formation of phenalenones with a methoxy group at a specific position. researchgate.netresearchgate.netresearchgate.net

Another strategy is the oxidative dealkylation of phenalene (B1197917) precursors. This method allows for the preparation of a series of functionalized 6-alkoxy phenalenones from readily available phenalenes. researchgate.net The introduction of an alkoxy substituent at the 6-position has been shown to cause a redshift in the absorption spectrum of the phenalenone. researchgate.net The biosynthesis of some phenalenones also involves O-methylation, a process catalyzed by specific enzymes. nih.gov

Synthesis of Phenylphenalenone Subunits

The synthesis of phenylphenalenones, where a phenyl group is attached to the phenalenone core, is a key area of research. researchgate.netnih.govnsf.govnih.gov These compounds are found in various natural sources and exhibit interesting biological activities. researchgate.netcore.ac.ukacs.org

As mentioned earlier, the Suzuki cross-coupling reaction is a powerful method for introducing a phenyl group. researchgate.netnih.gov This reaction allows for the coupling of a phenalenone halide with a phenylboronic acid to form the desired phenylphenalenone. This strategy was used in the total synthesis of the natural phytoalexin 2,6-dimethoxy-9-phenyl-1H-phenalen-1-one. researchgate.net

Other methods for introducing phenyl groups include the addition of Grignard reagents. For example, the 9-arylation of phenalenones can be achieved through the addition of phenylmagnesium bromide to a phenalenone precursor. researchgate.net Radical peri-cyclization strategies can also be designed to incorporate a phenyl substituent during the construction of the phenalenone framework. nsf.gov

Table 2: Methods for Phenylphenalenone Synthesis
MethodKey ReagentsProduct TypeReference
Suzuki Cross-CouplingPhenalenone halide, Phenylboronic acid, Pd catalystPhenylphenalenone researchgate.netnih.gov
Grignard AdditionPhenalenone, Phenylmagnesium bromide9-Phenylphenalenone researchgate.net
Radical Peri-cyclizationAryl-substituted alkyne precursorFunctionalized Phenylphenalenone nsf.gov

Formation of Complex Phenalenone Architectures

The fundamental tricyclic structure of phenalenone serves as a versatile scaffold for the construction of more intricate molecular architectures. These complex derivatives, which include naturally occurring dimers, phytoalexins, and synthetically designed functionalized molecules, are of significant interest. The formation of these complex structures is achieved through a variety of advanced biosynthetic and synthetic strategies, including enzymatic cyclizations, radical-mediated annulations, oxidative reactions, and cross-coupling methodologies.

Biosynthetic Assembly of the Phenalenone Core

Nature employs a sophisticated enzymatic pathway to construct the phenalenone framework from simple linear precursors. nih.govacs.org In fungi such as Penicillium herquei, the biosynthesis of phenalenones like herqueinone (B1223060) is initiated from a heptaketide precursor. nih.gov This process involves a novel cyclization strategy catalyzed by two key enzymes: a non-reducing polyketide synthase (NR-PKS) and a flavin-dependent monooxygenase (FMO). nih.govacs.org

Initial Cyclization by NR-PKS: The NR-PKS enzyme, PhnA, catalyzes the synthesis of the heptaketide backbone from acetate (B1210297) and malonate units and performs an initial C4–C9 aldol (B89426) condensation. nih.govresearchgate.net This leads to the formation of an unusual angular naphtho-γ-pyrone intermediate known as prephenalenone. nih.govacs.org

Oxidative Rearrangement by FMO: The subsequent transformation is carried out by the FMO, PhnB. This enzyme facilitates a crucial oxidative rearrangement of prephenalenone. nih.govacs.org It catalyzes the C2 aromatic hydroxylation and the simultaneous opening of the γ-pyrone ring, which is followed by an aldol-like phenoxide-ketone cyclization to yield the characteristic tricyclic phenalenone core. nih.gov

This combined enzymatic action represents a unique strategy for polyketide cyclization in nature, providing the foundational architecture for further tailoring by other enzymes to produce a diverse array of complex phenalenone natural products. nih.govnih.gov

Radical-Mediated Cyclization Cascades

Synthetic chemists have developed innovative methods to mimic and control cyclization cascades for producing complex phenalenones. One powerful strategy involves radical alkyne peri-annulations. nsf.gov This oxidant-free termination strategy allows for selective access to a wide range of isomeric functionalized phenalenones, overcoming limitations of previous methods where product selectivity was dictated by the intrinsic properties of the cyclic intermediates. nsf.gov

The key features of this methodology include:

Cascade Initiation: The process is typically initiated by a radical source, leading to a cascade of cyclizations involving alkyne groups.

Controlled Termination: A pre-installed "weak link," often a C-O bond, undergoes fragmentation in the final step. This bond-breaking is driven by factors such as entropy, the gain of conjugation in the final aromatic product, and the release of stabilized radical fragments. nsf.gov

Access to π-Extended Systems: The strategy has been successfully expanded to radical exo-dig cyclization cascades of oligoalkynes, providing a route to isomeric π-extended phenalenones. nsf.gov

Functionalization: A significant advantage of this method is the introduction of functionalities like Bu₃Sn and iodide groups, which are amenable to further synthetic modifications through cross-coupling reactions, enabling the synthesis of diverse polyaromatic diones. nsf.gov

Starting Material TypeReactionKey FeaturesResulting ArchitectureRef.
Aryl AlkynesRadical peri-annulation cascadeOxidant-free termination via C-O bond fragmentation.Disubstituted phenalenones nsf.gov
OligoalkynesRadical exo-dig cyclization cascadeIntroduces Bu₃Sn and iodide moieties for further functionalization.π-Extended phenalenones nsf.gov

Oxidative and Cross-Coupling Strategies

The introduction of functional groups and the fusion of additional rings are commonly achieved through oxidative methods and modern cross-coupling reactions.

An effective method for creating functionalized phenalenones is through an oxidative dealkylation strategy. uchile.cl This approach often utilizes oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to transform phenalene precursors bearing O-alkyl groups into the desired phenalenone products. uchile.cl This method has proven tolerant of various substituents on the naphthalene ring system, yielding phenalenones with diverse functionalities in moderate to good yields. uchile.cl

Furthermore, established synthetic protocols are routinely employed to build complexity. The synthesis of 9-phenylphenalenones, for instance, can be achieved through the addition of Grignard reagents to a phenalenone core. rhhz.net More advanced methods, such as the Suzuki-Miyaura cross-coupling reaction, have been used to introduce aryl groups at specific positions, as demonstrated in the synthesis of 9-methoxy-2-(4-methoxyphenyl)-1H-phenalen-1-one. researchgate.net Classic reactions like the Friedel-Crafts acylation/annulation provide robust pathways to the core ring system itself, which can then be further elaborated. rhhz.netresearchgate.netresearchgate.net

Synthetic StrategyReagents/CatalystsPurposeExample ProductRef.
Oxidative DealkylationDDQSynthesis of functionalized phenalenones from O-alkylated phenalenes.Substituted phenalenones uchile.cl
Grignard AdditionPhenylmagnesium bromideAddition of aryl groups to the phenalenone carbonyl.9-Phenylphenalenone derivatives rhhz.netresearchgate.net
Suzuki-Miyaura CouplingPalladium catalystC-C bond formation to introduce aryl substituents.9-Methoxy-2-(4-methoxyphenyl)-1H-phenalen-1-one researchgate.net
Friedel-Crafts ReactionLewis acid (e.g., AlCl₃)Annulation to form the core tricyclic system.Phenalenone (PN) rhhz.netresearchgate.net

Formation of Natural Dimers and Adducts

The structural diversity of phenalenones in nature extends to highly complex dimers and adducts. Fungal metabolism can produce homo- and heterodimers, as well as acetone (B3395972) adducts that significantly extend the carbon framework. nih.govmdpi.com For example, some natural products feature an extended acyclic diterpenoid chain attached to the phenalenone core, which can be further modified through epoxidation and oxidation to create diverse heterocyclic systems. mdpi.com The dimerization can occur through oxidative radical coupling between two phenalenone units, catalyzed by enzymes, to form biaryl linkages. mdpi.com These complex structures highlight nature's ability to construct elaborate molecular architectures from the fundamental phenalenone scaffold.

Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy stands as a powerful, non-destructive technique for probing the atomic-level structure of molecules in solution. intertek.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. intertek.comethernet.edu.et

¹H NMR for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the various proton environments within a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, offering clues about neighboring atoms and functional groups. emerypharma.com

In the ¹H NMR spectrum of 2-Methoxyphenalen-1-one, distinct signals corresponding to the different protons in the molecule are observed. The methoxy (B1213986) group protons (-OCH₃) typically appear as a sharp singlet in a specific region of the spectrum. The aromatic protons on the phenalenone core give rise to a more complex pattern of signals, with their chemical shifts and coupling patterns providing information about their relative positions on the aromatic rings. The analysis of these signals, including their integration (which corresponds to the number of protons) and multiplicity (splitting pattern), allows for the precise assignment of each proton to its position in the molecular structure.

Table 1: Hypothetical ¹H NMR Data for this compound (Note: This table is illustrative. Actual chemical shifts may vary based on solvent and experimental conditions.)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0-8.5Multiplet6HAromatic Protons
~ 4.0Singlet3HMethoxy Protons (-OCH₃)
~ 6.5Singlet1HVinylic Proton

This interactive table provides a representation of expected ¹H NMR data.

¹³C NMR for Carbon Skeleton Analysis

Complementing the proton data, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides a detailed map of the carbon framework of a molecule. libretexts.org Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum. libretexts.org The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization (sp³, sp², sp) and the nature of the atoms attached to it.

For this compound, the ¹³C NMR spectrum reveals signals for the carbonyl carbon (C=O), the carbon atoms of the aromatic rings, the vinylic carbons, and the methoxy carbon. The carbonyl carbon is typically found at a significantly downfield chemical shift. The Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between quaternary carbons (C), methine carbons (CH), methylene (B1212753) carbons (CH₂), and methyl carbons (CH₃). tecmag.com

Table 2: Hypothetical ¹³C NMR Data for this compound (Note: This table is illustrative. Actual chemical shifts may vary based on solvent and experimental conditions.)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 185CCarbonyl Carbon (C=O)
~ 110-160C & CHAromatic & Vinylic Carbons
~ 56CH₃Methoxy Carbon (-OCH₃)

This interactive table illustrates expected ¹³C NMR data.

Advanced Two-Dimensional NMR Experiments for Structural Assignment

While one-dimensional NMR provides foundational data, complex structures often necessitate the use of two-dimensional (2D) NMR techniques to resolve ambiguities and establish definitive connectivity. wikipedia.orglibretexts.org These experiments correlate signals from different nuclei, providing a more complete picture of the molecular architecture. wikipedia.org

For this compound, several 2D NMR experiments are particularly insightful:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. emerypharma.com This helps to trace the connectivity of protons within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. wikipedia.org It is invaluable for assigning the signals in the ¹H and ¹³C NMR spectra to their corresponding atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two to four bonds). researchgate.net It is crucial for connecting different fragments of the molecule, for instance, linking the methoxy protons to their corresponding carbon and to the adjacent aromatic carbon.

Vibrational Spectroscopy Characterization

Vibrational spectroscopy explores the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure. anton-paar.com The frequencies of these vibrations are characteristic of specific functional groups and bonds within the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. upi.edu This technique is particularly effective for identifying the functional groups present in a compound. libretexts.org

The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band in the region of 1650-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration. The presence of aromatic rings is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would also produce a distinct signal. mdpi.com

Table 3: Characteristic FT-IR Absorption Bands for this compound (Note: This table is illustrative. Actual frequencies may vary.)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H StretchAromatic
~ 2950-2850C-H StretchAliphatic (Methoxy)
~ 1680C=O StretchKetone
~ 1600, 1480C=C StretchAromatic
~ 1250C-O StretchAryl Ether

This interactive table presents expected FT-IR absorption data.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. anton-paar.com While FT-IR is based on changes in dipole moment, Raman activity arises from changes in the polarizability of a molecule during a vibration. unibe.ch This often means that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa.

In the Raman spectrum of this compound, the symmetric vibrations of the phenalenone ring system are expected to be particularly prominent. The C=C bonds of the aromatic rings and the C=O bond will also give rise to characteristic Raman signals. The information obtained from Raman spectroscopy, when combined with FT-IR data, provides a more complete understanding of the vibrational modes of the molecule. spectroscopyonline.com

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam. This process typically leads to the formation of a molecular ion (M⁺•), which is a radical cation, and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum is a fingerprint of the molecule, aiding in its identification.

While specific EI-MS data for this compound is not extensively available in the reviewed literature, studies on closely related phenylphenalenone derivatives, such as 9-(3',4'-dimethoxyphenyl)-2-methoxyphenalen-1-one, provide valuable insights into the expected fragmentation behavior. In the EI mass spectra of these related compounds, the molecular ion peak is observed, confirming the molecular weight. A significant fragment often corresponds to the loss of a hydrogen atom ([M-H]⁺), leading to a stable cation. The relative intensities of the molecular ion and its fragment ions can be indicative of the substitution pattern on the phenalenone core.

For this compound, the molecular ion (M⁺•) would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) or a carbonyl group (-CO), leading to the formation of stable fragment ions. The analysis of these fragments is crucial for confirming the presence and position of the methoxy substituent on the phenalenone framework.

Illustrative Fragmentation Data for a Related Compound: 9-(3',4'-dimethoxyphenyl)-2-methoxyphenalen-1-one

Ionm/z (relative intensity)Proposed Structure/Fragment
[M]⁺332 (less intense)Molecular Ion
[M-H]⁺331 (more intense)Loss of a hydrogen atom

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the m/z ratio with very high accuracy, typically to four or more decimal places. scilit.comresearchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. scilit.com Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas. scilit.com

Specific HRMS data for this compound has not been reported in the available literature. However, the application of HRMS would be a critical step in its definitive characterization. By providing the exact mass of the molecular ion, HRMS would enable the calculation of its unique elemental formula, thereby confirming the number of carbon, hydrogen, and oxygen atoms in the molecule and distinguishing it from any potential isomers.

Illustrative HRMS Data for this compound

Molecular FormulaCalculated Exact Mass
C₁₄H₁₀O₂210.0681

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. rsc.org This technique provides definitive evidence of the connectivity and conformation of a molecule in the solid state.

A search of the available scientific literature and crystallographic databases did not yield a reported crystal structure for this compound. The successful application of this technique would require the growth of single crystals of sufficient quality. If such a study were to be conducted, it would provide invaluable and unambiguous information about the planarity of the fused ring system, the orientation of the methoxy group relative to the phenalenone core, and any intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing. Studies on other phenalenone derivatives have successfully utilized X-ray crystallography to confirm their structures. nih.gov

Illustrative Crystallographic Data Table for a Hypothetical Crystal of this compound

ParameterValue
Crystal systeme.g., Monoclinic
Space groupe.g., P2₁/c
a (Å)(value)
b (Å)(value)
c (Å)(value)
α (°)90
β (°)(value)
γ (°)90
Volume (ų)(value)
Z(value)
Density (calculated) (g/cm³)(value)

Mechanistic Investigations of 2 Methoxyphenalen 1 One Reactivity

Photochemical Reaction Pathways and Excited State Dynamics

Upon absorption of light, 2-methoxyphenalen-1-one enters an electronically excited state, initiating a series of complex and competing de-excitation processes. biophysics-reports.org The specific pathways it follows are dictated by its molecular structure and the surrounding environment. These pathways include the generation of singlet oxygen, intersystem crossing to a triplet state, and internal conversion back to the ground state.

Singlet Oxygen Generation Mechanisms

This compound, like other phenalenone derivatives, is capable of producing singlet oxygen (¹O₂), a highly reactive form of oxygen, through a photosensitization process. researchgate.netmdpi.com This process is of great interest due to the potential applications of singlet oxygen in photodynamic therapy and other photo-oxidation reactions. mdpi.comnih.gov

The generation of singlet oxygen occurs via a Type II photochemical mechanism. researchgate.netnih.gov The process begins with the absorption of a photon by the this compound molecule, which elevates it from its ground singlet state (S₀) to an excited singlet state (S₁). While in this excited state, the molecule can transfer its energy to ground state triplet oxygen (³O₂), which is abundant in most environments. mdpi.comresearchgate.net This energy transfer results in the formation of singlet oxygen (¹O₂) and the return of the this compound molecule to its ground state. mdpi.com

The efficiency of this process, known as the singlet oxygen quantum yield, is a critical parameter. For the parent compound, phenalenone, this yield is close to one, indicating a highly efficient process. researchgate.net However, the efficiency for derivatives like this compound can be influenced by structural modifications.

Intersystem Crossing (ISC) and Triplet State Population

A crucial step preceding singlet oxygen generation is intersystem crossing (ISC). rsc.orgresearchgate.net ISC is a non-radiative process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁). wikipedia.org This transition involves a change in the spin multiplicity of the molecule's electrons. researchgate.net

For this compound, following initial population of a higher singlet excited state (S₂ of π-π* character), it undergoes internal conversion to the S₁ state, which has n-π* character. researchgate.net From this S₁ state, the molecule can rapidly populate the triplet manifold through a very efficient intersystem crossing to a T₁ state of π-π* character. researchgate.net The efficiency of this ISC is a key determinant of the subsequent triplet state reactivity, including singlet oxygen generation. rsc.org A high ISC rate is a prerequisite for an effective photosensitizer. mdpi.com

Internal Conversion Processes and Conical Intersections

Internal conversion is another non-radiative de-excitation pathway where the molecule relaxes from a higher electronic state to a lower one of the same spin multiplicity, converting the electronic energy into vibrational energy (heat). wikipedia.orgwikipedia.org This process competes with intersystem crossing and fluorescence.

In the case of phenalenone derivatives, after populating the triplet state, a conical intersection with another triplet state of n-π* character can open an internal conversion channel, providing a pathway for deactivation that is accessible at higher temperatures. researchgate.net Conical intersections are points on the potential energy surface where two electronic states become degenerate, facilitating very rapid internal conversion. rsc.org Theoretical calculations have shown that radiationless deactivation processes back to the ground state are generally less favored due to high energy barriers for the crossings between the excited states and the ground state. researchgate.net

Electron Transfer and Redox Chemistry

Electron transfer reactions involve the movement of electrons from one chemical species to another, leading to changes in their oxidation states. libretexts.orgmgcub.ac.inwikipedia.org These reactions are fundamental to many chemical and biological processes. libretexts.org The species that loses an electron is oxidized, while the one that gains an electron is reduced. byjus.comncert.nic.in

Radical Reactivity and Adduct Formation Mechanisms

Free radicals are highly reactive species with an unpaired electron. masterorganicchemistry.com The interaction of this compound and related compounds with radicals can lead to the formation of new chemical entities known as adducts. rsc.org

Theoretical and Computational Studies of 2 Methoxyphenalen 1 One

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Methoxyphenalen-1-one at the atomic and electronic levels. These computational techniques allow for a detailed exploration of its electronic landscape, which governs its chemical behavior and spectroscopic characteristics.

Ab Initio and Density Functional Theory (DFT) Approaches

Ab initio and Density Functional Theory (DFT) methods are powerful tools for investigating the electronic structure of molecules from first principles. researchgate.netarxiv.orgresearchgate.netwisc.eduictp.it DFT, in particular, has become a widely used approach due to its balance of computational cost and accuracy. researchgate.netuio.no It is employed to optimize the ground state molecular geometries of phenalenone derivatives and to understand their electronic properties. nih.gov

Different approximations, known as functionals, are used within DFT to describe the exchange-correlation energy, a key component of the total energy. researchgate.netictp.it Common functionals include the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals that mix DFT with exact Hartree-Fock exchange. researchgate.netresearchgate.net The choice of functional and basis set is crucial for obtaining reliable results. For instance, studies on related systems have utilized functionals like B3LYP, CAM-B3LYP, and M06-2X to predict spectral properties. karazin.ua The Perdew-Burke-Ernzerhof (PBE) functional is another commonly used option within the GGA. researchgate.net

These calculations provide essential data such as optimized geometries, electronic energies, and the distribution of electron density, which are foundational for further computational analysis.

Excited State Calculations (e.g., CASSCF/CASPT2, Time-Dependent DFT)

The study of excited states is crucial for understanding the photophysical and photochemical properties of this compound. molcas.org Methods like Time-Dependent Density Functional Theory (TDDFT) and the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) are employed for this purpose. researchgate.netgitlab.ionumberanalytics.commolcas.org

TDDFT is a popular method for calculating excitation energies and describing the response of the ground state density to a time-varying electric field. arxiv.orgredalyc.orgq-chem.comtaylorfrancis.com It is computationally efficient and can provide accurate results for low-lying valence excited states. q-chem.com However, standard functionals can have limitations in describing long-range effects. q-chem.com

For more complex situations, especially those involving strong electron correlation or multiple excited states, the CASSCF/CASPT2 approach is often more reliable. molcas.orgresearchgate.netgitlab.ionumberanalytics.commolcas.org CASSCF provides a good description of the static correlation by including a set of important electronic configurations, while CASPT2 accounts for the remaining dynamic correlation. gitlab.ionumberanalytics.com This combined approach has been successfully used to study the excited states and deactivation pathways of phenalenone and its derivatives, providing insights into their photosensitizing capabilities. researchgate.net The selection of the active space in CASSCF is a critical step that requires careful consideration of the system's electronic nature. gitlab.io

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. frontiersin.org By simulating the motions of atoms and molecules over time, MD provides insights into conformational changes and intermolecular interactions that are not accessible from static calculations.

For a molecule like this compound, MD simulations can reveal its preferred conformations in different environments. The flexibility of the methoxy (B1213986) group and its interaction with the phenalenone core can be explored, providing a dynamic picture of the molecule's structure. Conformational analysis helps in understanding how the molecule's shape influences its properties and interactions with other molecules. mdpi.comchemistrysteps.comsapub.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. libretexts.orglibretexts.orgnih.govwikipedia.orgharvard.edu These interactions, which include van der Waals forces (dipole-dipole and London dispersion forces) and potentially hydrogen bonds in the presence of suitable partners, govern how this compound behaves in condensed phases, such as in solution or in a biological environment. libretexts.orgwikipedia.org Understanding these interactions is key to predicting its solubility, binding affinity to biological targets, and self-assembly properties.

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry offers powerful tools for predicting the most likely pathways for chemical reactions and for elucidating their underlying mechanisms. rsc.orgchemrxiv.orggenome.jp By mapping the potential energy surface of a reacting system, researchers can identify transition states and intermediates, and calculate the energy barriers associated with different reaction routes.

For this compound, these methods can be used to predict its reactivity towards various reagents and to understand the step-by-step process of its chemical transformations. For example, computational studies can provide mechanistic insights into its role in photochemical reactions or its potential metabolic pathways. rsc.orgrsc.org Machine learning approaches are also emerging as powerful tools for predicting complex chemical reactions at a mechanistic level. nih.govnih.gov By combining quantum chemical calculations with automated reaction path search algorithms, it is possible to explore a vast chemical space and identify plausible reaction mechanisms in a systematic way. rsc.orgchemrxiv.org

Computational Design Principles for Novel Phenalenone Derivatives

The insights gained from theoretical and computational studies of this compound can be leveraged for the rational design of new phenalenone derivatives with enhanced or specific properties. nih.govresearchgate.net By systematically modifying the structure of the parent molecule in silico and calculating the resulting changes in electronic structure, reactivity, and intermolecular interactions, it is possible to identify promising candidates for synthesis and experimental testing. mdpi.com

For instance, computational screening can be used to design derivatives with improved photosensitizing capabilities for applications in photodynamic therapy or with enhanced binding affinity to a specific biological target for drug discovery purposes. researchgate.netmdpi.com Structure-based drug design (SBDD) methods, such as molecular docking and MD simulations, are particularly useful in this context. mdpi.com By understanding the structure-property relationships, computational design provides a powerful and efficient strategy to accelerate the discovery of novel phenalenone-based materials and therapeutic agents.

Photophysical Behavior and Luminescence Properties

Absorption and Emission Spectroscopy Profiles

The absorption and emission of light by a molecule are dictated by its electronic structure. For 2-Methoxyphenalen-1-one, the extended π-conjugated system of the phenalenone core, combined with the carbonyl group and the methoxy (B1213986) substituent, defines its spectroscopic signature.

The UV-Visible absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states upon absorption of photons. shu.ac.uk For conjugated ketones like phenalenones, two primary types of transitions are expected in the UV-Vis region: π → π* and n → π* transitions. shu.ac.ukacs.org

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at higher energies (shorter wavelengths). acs.org The n → π* transitions involve the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. These transitions are generally weaker (lower molar absorptivity) and occur at lower energies (longer wavelengths) compared to π → π* transitions. acs.orgresearchgate.net

In the parent 1H-phenalen-1-one, the absorption spectrum displays characteristic bands corresponding to these transitions. uchile.cl The introduction of a methoxy group (-OCH₃) at the 2-position, which acts as an electron-donating group through resonance, is expected to perturb the electronic structure. This substitution typically leads to a red-shift (bathochromic shift) of the π → π* absorption bands due to a decrease in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Studies on other alkoxy-substituted phenalenones have confirmed that such substituents cause a redshift in the absorption spectrum. researchgate.net

While specific experimental values for this compound are not available in the reviewed literature, the table below is structured to present such data.

Table 1: Hypothetical UV-Visible Absorption Data for this compound Note: The following table is a template. Specific experimental data for this compound was not found in the reviewed literature.

Solventλ_max (π → π) (nm)ε (M⁻¹cm⁻¹)λ_max (n → π) (nm)ε (M⁻¹cm⁻¹)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Following light absorption, the excited molecule can relax to the ground state by emitting a photon, a process known as luminescence. This can occur from a singlet excited state (fluorescence) or a triplet excited state (phosphorescence). researchgate.net

The parent compound, 1H-phenalen-1-one, is well-known for being virtually non-fluorescent in solution. researchgate.netuchile.cl It exhibits a highly efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁), resulting in a triplet quantum yield approaching unity. uchile.cl This property makes it an excellent photosensitizer for generating singlet oxygen. uchile.clresearchgate.net

The introduction of substituents can significantly alter the deactivation pathways of the excited state. An electron-donating group like a methoxy group can modify the nature of the lowest excited singlet state, potentially increasing the rate of radiative decay (fluorescence) and competing with intersystem crossing. uchile.cl Indeed, studies on various substituted phenalenones show that fluorescence can be induced, although often with low quantum yields. researchgate.net For instance, hydroxy and alkoxy derivatives of phenalenone have been shown to be fluorescent, unlike the parent molecule. uchile.clresearchgate.net Therefore, this compound is expected to be fluorescent, though likely with a low quantum yield.

Phosphorescence, the emission from the triplet state, is generally weaker and has a much longer lifetime than fluorescence. researchgate.net It is typically observed at lower energies (longer wavelengths) than fluorescence. researchgate.net Given the high triplet yield of the phenalenone core, phosphorescence from this compound might be observable, particularly at low temperatures in a rigid matrix where non-radiative decay pathways are minimized.

Table 2: Hypothetical Luminescence Emission Data for this compound Note: The following table is a template. Specific experimental data for this compound was not found in the reviewed literature.

Solventλ_em (Fluorescence) (nm)λ_em (Phosphorescence) (nm)
Data Not AvailableData Not AvailableData Not Available

Excited State Lifetimes and Quantum Yield Determinations

The fluorescence quantum yield (Φ_f) quantifies the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. iss.comjasco-global.com The excited-state lifetime (τ) is the average time the molecule spends in the excited state before returning to the ground state. iss.com

For this compound, specific experimental values for quantum yields and lifetimes have not been reported in the literature reviewed. However, based on studies of similar derivatives, certain expectations can be outlined. Synthesized phenalenone derivatives often exhibit low fluorescence quantum yields. researchgate.net This indicates that non-radiative decay processes, such as intersystem crossing to the triplet state and internal conversion, are the dominant deactivation pathways from the excited singlet state. researchgate.netuchile.cl

The triplet state lifetime is a critical parameter for applications in photodynamic therapy and as a photosensitizer. The parent phenalenone has a high quantum yield for singlet oxygen generation (Φ_Δ), which is directly related to its high triplet quantum yield (Φ_T). uchile.cluchile.cl The introduction of a methoxy group may decrease the Φ_Δ value by opening up a competitive fluorescence decay channel. uchile.clresearchgate.net

Table 3: Hypothetical Photophysical Parameters for this compound Note: The following table is a template. Specific experimental data for this compound was not found in the reviewed literature.

SolventFluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)Phosphorescence Lifetime (τ_p) (µs)Singlet Oxygen Quantum Yield (Φ_Δ)
Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Solvatochromism and Environmental Effects on Photophysical Phenomena

Solvatochromism is the phenomenon where the position, and sometimes the intensity, of a molecule's absorption and emission bands change with the polarity of the solvent. nih.gov This effect arises from differential solvation of the ground and excited states of the molecule. nih.gov Molecules with a significant difference in dipole moment between their ground and excited states typically exhibit strong solvatochromism.

This compound, with its electron-donating methoxy group and electron-withdrawing carbonyl group, is expected to have a more polar excited state than its ground state. In polar solvents, the more polar excited state would be stabilized to a greater extent than the ground state, leading to a reduction in the energy gap. This would result in a red-shift (bathochromic shift) in the fluorescence emission spectrum as solvent polarity increases. This positive solvatochromism is a characteristic feature of molecules exhibiting intramolecular charge transfer upon excitation. beilstein-journals.org The absorption spectrum may also show a shift, although it is typically less pronounced than the shift in the emission spectrum. beilstein-journals.org Studies on other donor-acceptor phenalenone derivatives confirm their sensitivity to the solvent environment. uchile.cl

Charge Transfer Characteristics in Excited States

In molecules containing both electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated system, photoexcitation can lead to the formation of an intramolecular charge transfer (ICT) excited state. beilstein-journals.orgossila.com In this state, there is a significant transfer of electron density from the donor to the acceptor moiety, resulting in a large excited-state dipole moment. beilstein-journals.org

The structure of this compound contains the necessary components for ICT. The methoxy group at the 2-position can act as an electron donor, while the α,β-unsaturated carbonyl system of the phenalenone core functions as an electron acceptor. Upon excitation, it is plausible that an ICT state is formed, characterized by a partial positive charge on the methoxy group and a partial negative charge delocalized over the carbonyl and the aromatic system. The observation of positive solvatochromism (as discussed in section 6.3) would be strong evidence for the formation of such an ICT state. beilstein-journals.orgresearchgate.net The formation of a planar or twisted ICT state can have a profound impact on the fluorescence properties, influencing both the emission energy and the quantum yield. nih.gov

Structure Activity Relationship Sar Studies of 2 Methoxyphenalen 1 One Derivatives

Systematic Modification of the Phenalenone Core and Substituent Effects

The biological activity of phenalenone derivatives can be significantly influenced by the nature and position of substituents on the phenalenone core. Research has shown that modifications to this core structure can modulate the compound's efficacy against various biological targets.

For instance, the introduction of cationic substituents has been a key strategy in enhancing the antimicrobial photodynamic efficacy of phenalenone derivatives. These positively charged moieties are thought to improve interaction with negatively charged bacterial cell surfaces. The fungistatic effect of phenalenone derivatives can also be adjusted by changing the substituents on the perinaphthenone moiety. Studies have indicated that 2-hydroxy-1H-phenalen-1-one and 2-methoxy-1H-phenalen-1-one show significantly improved activity against Mycosphaerella fijiensis compared to phenalenones with phenyl groups. nih.gov

The synthesis of various phenalenone derivatives often begins with the creation of the core phenalenone structure, which can then be modified. acs.org For example, 2-(bromomethyl)-1H-phenalen-1-one and 2-(azidomethyl)-1H-phenalen-1-one have been synthesized as intermediates for further derivatization. acs.org These modifications can lead to a diverse range of compounds with varied biological activities. The systematic variation of substituents on the indole (B1671886) ring of related compounds has also been shown to impact their biological activity, highlighting the importance of substituent effects in drug design. nih.gov

Table 1: Impact of Substituents on the Biological Activity of Phenalenone Derivatives

Substituent/Modification Effect on Biological Activity Reference
Cationic SubstituentsEnhanced antimicrobial photodynamic efficacy
2-Hydroxy and 2-Methoxy GroupsImproved antifungal activity against M. fijiensis nih.gov
Phenyl GroupsLess effective against M. fijiensis compared to hydroxy and methoxy (B1213986) derivatives nih.gov
Bromomethyl and Azidomethyl GroupsServe as intermediates for further derivatization to create diverse analogs acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the structural properties of compounds and their biological activities. longdom.org This approach is valuable in drug discovery for predicting the activity of new chemical entities and for optimizing lead compounds. longdom.org QSAR models are built by correlating physicochemical or structural descriptors of a series of compounds with their experimentally determined biological activities. longdom.org

While specific QSAR studies focusing exclusively on 2-methoxyphenalen-1-one are not extensively detailed in the provided results, the principles of QSAR are broadly applicable to phenalenone derivatives. For instance, QSAR analyses have been successfully applied to other phenolic antioxidants to estimate their redox potentials or antioxidant activities using parameters like heat of formation, energies of molecular orbitals, and the number of hydroxyl groups. nih.gov

The development of QSAR models for phenalenone derivatives would involve the calculation of various molecular descriptors (e.g., molecular weight, logP, electronic properties) and correlating them with biological data, such as inhibitory concentrations (IC50). longdom.org Such models could guide the synthesis of new analogs with potentially improved activities. The use of computational tools to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is often a component of QSAR studies, has been applied to phenalenone derivatives to assess their drug-like properties. mdpi.comnih.gov

Ligand-Protein Interaction Analysis through Computational Docking

Computational docking is a key tool in drug discovery for predicting the binding orientation and affinity of a small molecule (ligand) to a protein target. jddtonline.info This method provides insights into the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. frontiersin.org

Kinase Inhibition (e.g., CK2, DYRK1A)

Phenalenone derivatives have been investigated as potential inhibitors of several protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov

Casein Kinase 2 (CK2): Computational studies have explored the potential of fungal phenalenones as inhibitors of casein kinase 2 (CK2). nih.gov Molecular docking simulations have been used to predict the binding modes of these compounds within the ATP-binding site of CK2. nih.govresearchgate.net For example, in a study of 33 fungal phenalenones, one compound demonstrated a superior binding affinity to the co-crystallized ligand in the CK2-α1 crystal structure (PDB: 7BU4). nih.gov The stability of the ligand-protein complex has been further assessed using molecular dynamics (MD) simulations. nih.gov The inhibitory activity of some kinase inhibitors against CK2 has been found to be critically dependent on specific chemical groups, such as a nitro group, which can significantly influence binding affinity. nih.gov

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): DYRK1A is another kinase target implicated in various diseases. mdpi.com While direct docking studies of this compound with DYRK1A were not found, the general principle of targeting this kinase with small molecules is well-established. mdpi.complos.org The selectivity of inhibitors for DYRK1A over other kinases is a critical aspect of drug design. nih.gov For instance, the removal of a nitro group from one inhibitor dramatically decreased its activity against CK2 while increasing its potency against DYRK1A. nih.gov This highlights how subtle structural changes can alter kinase selectivity.

Glycosidase Inhibition (e.g., α-Glucosidase)

α-Glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by delaying carbohydrate digestion. mdpi.com Several phenalenone derivatives have shown promising activity as α-glucosidase inhibitors.

A derivative, 9-(4′-hydroxyphenyl)-2-methoxyphenalen-1-one, isolated from Musa spp. flowers, was identified as a potent mixed-competitive inhibitor of α-glucosidase, with an IC50 value significantly lower than the standard drug acarbose. mdpi.comresearchgate.net Another study on phenalenones from Pseudolophiostoma sp. found that scleroderolide and sclerodione (B17472) exhibited potent α-glucosidase inhibitory activity. mdpi.comnih.gov Molecular docking studies of these compounds with α-glucosidase (PDB ID: 5ZCC) revealed strong binding affinities, with interactions including hydrogen bonds and π-π stacking. mdpi.comresearchgate.net These computational analyses help to elucidate the mechanism of inhibition at the molecular level. nih.govresearchgate.net

Table 2: α-Glucosidase Inhibitory Activity of Phenalenone Derivatives

Compound Source IC50 Value Inhibition Type Reference
9-(4′-hydroxyphenyl)-2-methoxyphenalen-1-oneMusa spp. (Baxijiao) flowers3.86 mg/LMixed-competitive mdpi.comresearchgate.net
ScleroderolidePseudolophiostoma sp.48.7 µMNot specified mdpi.comresearchgate.net
SclerodionePseudolophiostoma sp.Potent inhibitorNot specified mdpi.comnih.gov
Acarbose (standard)-999.31 mg/L- mdpi.comresearchgate.net

Inhibition of Other Enzyme Targets

Beyond kinases and glycosidases, phenalenone derivatives have been explored as inhibitors of other enzymes. For example, some pyrazole (B372694) derivatives, which share some structural similarities in terms of being aromatic heterocyclic compounds, have been shown to inhibit carbonic anhydrase and cholinesterase enzymes. nih.gov

In silico studies have also investigated phenalenone derivatives as potential inhibitors of human glucose transporter 1 (hGLUT1), a target relevant to cancer therapy. mdpi.com Molecular docking and molecular dynamics simulations were used to assess the binding affinity and stability of these compounds with hGLUT1. mdpi.com Additionally, phenalenone-furanone derivatives have been computationally studied for their potential to combat multi-drug resistant Salmonella enterica by targeting essential chaperone proteins like SicA and DnaK. frontiersin.org These studies demonstrate the broad potential of the phenalenone scaffold in targeting a variety of enzymes and proteins implicated in different diseases.

Molecular Recognition Studies Involving 2 Methoxyphenalen 1 One Scaffolds

Principles of Host-Guest Chemistry and Supramolecular Assemblies

Host-guest chemistry involves the formation of unique structural complexes between two or more molecules or ions held together by non-covalent forces. nih.gov These interactions lead to the formation of supramolecular assemblies with specific structures and functions. The "host" is typically a larger molecule with a cavity or binding site, while the "guest" is a smaller molecule or ion that fits within the host. nih.gov

The formation of host-guest complexes is a dynamic and reversible process, governed by the principles of molecular recognition. This recognition is driven by a combination of factors including size, shape, and chemical complementarity between the host and guest. For a scaffold like 2-Methoxyphenalen-1-one, the planar aromatic system can act as a binding surface, while the methoxy (B1213986) and ketone functionalities can provide specific interaction points.

Supramolecular assemblies based on phenalenone derivatives have been explored, demonstrating the potential of this scaffold in creating organized molecular structures. nih.govnih.gov The functionalization of the phenalenone core allows for the tuning of its self-assembly properties and the creation of materials with desired characteristics. iaea.org For instance, the introduction of long alkyl chains can lead to the formation of organized structures in different media. nih.gov

Analysis of Non-Covalent Interactions and Binding Affinity

Hydrogen Bonding: The ketone group in this compound can act as a hydrogen bond acceptor.

π-π Stacking: The extended aromatic system of the phenalenone core provides an ideal platform for π-π stacking interactions with aromatic guest molecules.

Dipole-Dipole Interactions: The polar nature of the carbonyl and methoxy groups can lead to dipole-dipole interactions with polar guest molecules.

Table 1: Key Non-Covalent Interactions in Molecular Recognition

Interaction TypeDescriptionPotential Role in this compound Scaffolds
Hydrogen BondingAn electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.The carbonyl oxygen can act as a hydrogen bond acceptor.
π-π StackingAttractive, noncovalent interactions between aromatic rings.The planar phenalenone core can interact with aromatic guests.
van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.General contribution to the stability of host-guest complexes.
Dipole-Dipole InteractionsAttractive forces between the positive end of one polar molecule and the negative end of another polar molecule.The polar functional groups (ketone, methoxy) can interact with polar guests.

Investigation of Chiral Recognition Phenomena

Chiral recognition is a specialized form of molecular recognition where a chiral host molecule selectively binds to one enantiomer of a chiral guest over the other. mdpi.com This process is fundamental in many biological systems and has significant applications in areas such as enantioselective catalysis and separation of enantiomers. mdpi.com

For a this compound scaffold to exhibit chiral recognition, it would need to be modified with a chiral auxiliary or be part of a larger, inherently chiral supramolecular structure. The synthesis of chiral phenalenyl derivatives has been reported, opening the door to exploring their potential in enantioselective processes. nih.gov The "three-point interaction model" is a classic principle in chiral recognition, which states that for effective discrimination, there must be at least three points of interaction between the chiral host and the guest enantiomers, with at least one of these interactions being stereochemically dependent.

While specific studies on chiral recognition involving this compound were not found in the provided search results, the broader field of chiral recognition by synthetic receptors is well-established. mdpi.com The design of such receptors often involves creating a well-defined chiral cavity that provides a different binding environment for the two enantiomers of a guest molecule.

Computational Modeling of Molecular Recognition Processes

Computational chemistry provides powerful tools for studying molecular recognition phenomena at the atomic level. researchgate.netmdpi.com Molecular modeling techniques can be used to:

Predict Binding Geometries: Determine the most stable orientation of a guest molecule within the binding site of a host.

Calculate Binding Affinities: Estimate the strength of the interaction between the host and guest.

Analyze Non-Covalent Interactions: Identify and quantify the different types of non-covalent forces contributing to the binding.

Simulate Dynamic Behavior: Understand the flexibility of the host-guest complex and the mechanism of binding.

Computational studies on host-guest complexes are prevalent and provide valuable insights that complement experimental data. researchgate.net For a system involving a this compound scaffold, computational methods could be employed to screen potential guest molecules, predict binding affinities, and understand the factors driving selective recognition. For instance, docking studies could be performed to predict how different guests might bind to a hypothetical receptor based on the this compound structure. Molecular dynamics simulations could then be used to assess the stability of these complexes over time. mdpi.com While no specific computational studies focused solely on the molecular recognition properties of this compound were identified, the methodologies are well-established for analogous systems. mdpi.com

Potential Applications in Advanced Materials Science

Optoelectronic Materials and Devices

Optoelectronic materials are capable of interacting with light and electrical energy, forming the functional heart of technologies like displays and sensors. nih.gov The conjugated π-system of the phenalenone structure is a key feature that allows for the absorption and emission of light, making its derivatives promising candidates for various optoelectronic applications. nih.govnih.gov

Organic Light-Emitting Diode (OLED) Components

Organic Light-Emitting Diodes (OLEDs) are solid-state devices that utilize organic compounds to emit light upon the application of an electric current. jmaterenvironsci.comcrimsonpublishers.com These devices are composed of several layers of organic materials, including emissive, conducting, and transport layers, each performing a specific function to ensure efficient light production. jmaterenvironsci.comacs.orgijeast.com

Recent research has highlighted the potential of phenalenone derivatives as emitters in OLEDs, particularly for near-infrared (NIR) applications. A study developed two novel NIR emitters based on a 1-oxo-1-phenalene-2,3-dicarbonitrile (OPDC) core, which incorporates the fundamental phenalenone structure. nih.govresearchgate.net These emitters, OPDC-DTPA and OPDC-DBBPA, exhibit thermally activated delayed fluorescence (TADF), a mechanism that enhances the efficiency of OLEDs. nih.govresearchgate.net The devices fabricated using these phenalenone-based emitters showed promising performance, with electroluminescence peaks in the NIR region. nih.govresearchgate.net

EmitterElectroluminescence Peak (nm)Maximum External Quantum Efficiency (EQE) (%)
OPDC-DTPA8340.457
OPDC-DBBPA9060.103

Table 1: Performance of NIR OLEDs based on phenalenone derivatives. nih.govresearchgate.net

These findings demonstrate that the phenalenone framework can be chemically modified to create efficient emitters for OLEDs, suggesting a potential application pathway for derivatives of 2-Methoxyphenalen-1-one. nih.govresearchgate.net

Photoconductive and Charge Transport Materials

Photoconductivity is the phenomenon where a material's electrical conductivity increases upon absorbing electromagnetic radiation. nih.gov This property is central to devices like photodetectors. Charge transport materials, on the other hand, are crucial for efficiently moving electrons and holes within electronic devices like OLEDs and solar cells. semanticscholar.orglinkenergy.org

The potential of phenalenone-based systems in this area has been demonstrated through the synthesis of bisphenalenyls, which are essentially two linked phenalenone units. These molecules are designed to be "open-shell" π-conjugated materials, meaning they have unpaired electrons. nih.gov This open-shell character can lead to unique optoelectronic and magnetic properties. nih.gov

A study on an electronically stabilized π-radical cation of a bisphenalenyl, [10(OTf)], revealed that it forms exceptionally close intermolecular contacts in its crystal structure. nih.gov These close interactions facilitate intermolecular spin-spin coupling, which is a key factor for efficient charge transport. nih.gov Single crystal devices fabricated from this material exhibited notable electrical conductivity. nih.gov

MaterialAverage Electrical Conductivity (S/cm)
[10(OTf)]1.31 × 10⁻²

Table 2: Electrical conductivity of a bisphenalenyl-based material. nih.gov

This research highlights the promise of using phenalenone-based structures to design materials where charge can move effectively, a critical requirement for various electronic applications. nih.gov The ability to engineer the charge transport properties through chemical modification of the phenalenone core opens up possibilities for developing new photoconductive and charge transport materials derived from this compound.

Photoreactive and Photosensitizing Materials for Research Applications

Phenalenone and its derivatives are well-known for their high efficiency as photosensitizers. nih.gov A photosensitizer is a molecule that can absorb light and transfer the energy to another molecule, often leading to the generation of reactive oxygen species (ROS) like singlet oxygen. nih.gov This property is valuable in various research applications, including photodynamic therapy and photodegradation of pollutants. nih.govresearchgate.net

The parent compound, phenalenone, exhibits a near-unity quantum yield for singlet oxygen production. nih.gov This means that for almost every photon absorbed, a molecule of singlet oxygen is generated. The introduction of substituents, such as the methoxy (B1213986) group in this compound, can modulate these photophysical properties. For instance, studies on hydroxy- and ethoxy-phenalenone derivatives have shown that electron-donating groups can shift the absorption to longer wavelengths and increase fluorescence, although this can sometimes reduce the singlet oxygen yield. nih.gov

CompoundSinglet Oxygen Quantum Yield (ΦΔ)
Phenalenone≈ 1

Table 3: Singlet oxygen quantum yield of the parent phenalenone. nih.gov

The ability to tune the photoreactive properties of the phenalenone core through chemical synthesis makes these compounds, including this compound, valuable tools for research applications that require the controlled production of reactive species upon light activation. acs.org

Development of Functional Supramolecular Materials

Supramolecular chemistry focuses on creating complex, functional assemblies from individual molecules held together by non-covalent interactions like hydrogen bonding and π-π stacking. wikipedia.org These interactions are weaker than covalent bonds, allowing for the creation of dynamic and responsive materials. wikipedia.org

The planar, aromatic structure of the phenalenone core makes it an ideal building block for supramolecular chemistry. It can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. researchgate.net

Research has shown that phenalenone derivatives can be functionalized to create molecules that self-assemble into well-defined nanostructures. For example, by attaching long fatty acid chains (stearoyl acid) to the phenalenone core, researchers have created lipid-like molecules (PNC18) that form nano-objects like micelles and vesicles in solution. researchgate.net These supramolecular assemblies are being explored for applications such as photodynamic therapy. researchgate.net

The ability to direct the assembly of phenalenone-based molecules through chemical design opens the door to creating a wide range of functional supramolecular materials. researchgate.netbeilstein-journals.org By choosing appropriate functional groups to attach to the this compound core, it is conceivable to program its self-assembly into specific architectures with desired properties, such as liquid crystals or gels, for advanced material applications.

Conclusion and Future Research Directions

Summary of Current Research Landscape and Key Achievements

The current research landscape for "2-Methoxyphenalen-1-one" and its derivatives reveals a growing interest in this class of phenylphenalenone compounds, primarily driven by their potential biological activities. A significant achievement in this area is the identification of 9-(4′-hydroxyphenyl)-2-methoxyphenalen-1-one as a potent α-glucosidase inhibitor, isolated from Musa spp. (Baxijiao) flowers. patsnap.commdpi.com This compound exhibited stronger activity than the commercially available drug, acarbose, highlighting its potential as a lead compound for the development of new antidiabetic agents. patsnap.commdpi.com

Research has also focused on the synthesis and biological evaluation of various substituted phenalenone derivatives. For instance, the total synthesis of several natural phenylphenalenone phytoalexins has been accomplished, which is crucial for confirming their structures and enabling further biological studies. researchgate.net Furthermore, the synthesis of numerous analogs of 4-, 6-, and 9-phenylphenalenone has been reported, with subsequent evaluation of their activities against phytopathogenic fungi and human cancer cells. researchgate.net One notable derivative, 4-(4'-hydroxyphenyl)-2-methoxyphenalen-1-one, has demonstrated significant cytotoxicity against human cancer cell lines. researchgate.netspandidos-publications.com Additionally, this compound itself has shown activity against the fungus Mycosphaerella fijiensis. targetmol.com

The exploration of phenalenone derivatives has not been limited to their biological activities. The synthesis of 4-methoxy-1H-phenalen-1-one, a subunit found in some Musa phytoalexins, has been achieved, providing a building block for more complex structures. researchgate.net These achievements underscore the potential of the phenalenone scaffold in medicinal chemistry and agrochemical research.

Identification of Unexplored Areas and Research Gaps

Despite the promising findings, several research gaps and unexplored areas exist in the study of "this compound" and its analogs. A primary gap is the limited understanding of the comprehensive structure-activity relationships (SAR) across a wider range of biological targets. researchgate.net While some studies have initiated SAR investigations for antifungal activity, a more systematic approach is needed to delineate the specific structural features responsible for the observed biological effects. researchgate.net

Furthermore, the exploration of the pharmacological potential of these compounds beyond α-glucosidase inhibition and general cytotoxicity is still in its infancy. patsnap.comresearchgate.netspandidos-publications.com There is a need to screen these compounds against a broader panel of enzymes, receptors, and cell lines to uncover new therapeutic applications. The mechanisms of action for their observed biological activities also remain largely uninvestigated. nih.gov For example, while 9-(4′-hydroxyphenyl)-2-methoxyphenalen-1-one is identified as a mixed-competitive inhibitor of α-glucosidase, the specific molecular interactions with the enzyme's active site are not fully elucidated. mdpi.comscience.gov

Another significant gap is the lack of extensive in vivo studies to validate the in vitro findings. patsnap.com While some compounds have shown promising in vitro activity, their efficacy, pharmacokinetics, and safety profiles in animal models have not been thoroughly evaluated. This is a critical step towards any potential clinical translation. Additionally, the full range of natural sources for these compounds may not yet be fully discovered, suggesting that further phytochemical investigations of plants and microorganisms could yield novel derivatives. patsnap.comresearchgate.net

Prospects for Novel Synthetic Strategies and Methodologies

One promising avenue is the application of modern synthetic methodologies, such as C-H activation and photoredox catalysis, to streamline the synthesis of the phenalenone core and introduce functional groups with high regioselectivity. For instance, a visible-light-induced photoannulation of α-naphthyl cyclopropane (B1198618) carboxylic esters has been developed to produce functionalized dihydrophenalenes, which are synthetic precursors to phenalenes. acs.org The application of such innovative methods could significantly accelerate the discovery of new bioactive compounds.

Furthermore, the development of combinatorial and diversity-oriented synthesis strategies could enable the rapid generation of large libraries of phenalenone analogs. This would facilitate a more comprehensive exploration of the chemical space around this scaffold and aid in the identification of compounds with optimized potency and selectivity. The use of "click chemistry" could also be a valuable tool for the post-modification of assembled nanostructures, potentially leading to new functional materials. nih.gov

Advancements in Mechanistic Understanding and Computational Predictions

A deeper understanding of the molecular mechanisms underlying the biological activities of "this compound" derivatives is crucial for their rational design and optimization. Future research should focus on detailed mechanistic studies, including enzyme kinetics, biophysical binding assays, and structural biology approaches like X-ray crystallography and cryo-electron microscopy, to elucidate the precise interactions between these compounds and their biological targets. For example, understanding the "competitive allosteric" binding mechanism observed for some inhibitors could lead to the design of more selective drugs. science.gov

Computational methods are poised to play an increasingly important role in this area. nih.gov Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of phenalenone derivatives to their target proteins, providing insights that can guide the design of new analogs with improved affinity and specificity. nih.gov Quantitative structure-activity relationship (QSAR) studies can also be utilized to build predictive models that correlate the structural features of these compounds with their biological activities. nih.gov

Furthermore, computational approaches can be used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental investigation. nih.gov The integration of computational predictions with experimental validation will be a powerful strategy to accelerate the discovery and development of new drugs and functional materials based on the phenalenone scaffold.

Emerging Applications in Chemical Biology and Functional Materials

The unique photophysical and chemical properties of the phenalenone core suggest that "this compound" and its derivatives may have applications beyond traditional pharmacology, extending into the realms of chemical biology and functional materials. The phenalenyl radical, a related structure, is already being extensively investigated in material science, indicating the potential of the core structure. acs.org

In chemical biology, fluorescently tagged phenalenone derivatives could be developed as probes to study biological processes in living cells. Their ability to interact with specific biomolecules could be harnessed to visualize and track these molecules, providing valuable insights into cellular function and disease mechanisms. The development of methods for the selective modification of proteins could be adapted to attach phenalenone-based probes to specific protein targets. nih.gov

In the field of functional materials, the planar and aromatic nature of the phenalenone scaffold makes it an attractive building block for the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). idu.ac.idmpie.de By tuning the electronic properties of the phenalenone core through synthetic modifications, it may be possible to create novel materials with tailored optoelectronic properties. nih.govmdpi.com The exploration of these emerging applications represents an exciting frontier in the research of "this compound" and its analogs, with the potential to lead to innovations in a wide range of scientific and technological fields. vistagraphics.net

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and characterizing 2-Methoxyphenalen-1-one in natural product extracts?

  • Methodology : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic separation (column chromatography, HPLC). Structural elucidation relies on spectroscopic techniques:

  • NMR for determining substitution patterns and methoxy group placement .
  • Mass spectrometry (MS) for molecular weight confirmation and fragmentation patterns .
  • HPLC for purity assessment (≥95% purity is standard for research-grade material) .
    • Key Considerations : Cross-validate results with reference spectra from phytochemical databases to avoid misidentification, especially given structural similarities to other phenalenones .

Q. How is this compound synthesized in laboratory settings, and what are common intermediates?

  • Synthetic Routes :

  • Intermediate Use : Methoxyphenylacetic acid derivatives (e.g., 2-Methoxyphenylacetic acid, CAS 93-25-4) are common precursors for constructing the phenalenone core via cyclization reactions .
  • Catalysts : Acidic or basic conditions may be employed depending on the reaction step (e.g., Friedel-Crafts acylation for ring closure) .
    • Purification : Recrystallization or preparative HPLC is critical to achieve high purity (>98%) for biological assays .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across studies?

  • Root Causes of Discrepancies : Variability in biological activity may arise from differences in:

  • Purity : Impurities in synthesized or isolated compounds can skew results; always verify purity via HPLC and NMR .
  • Assay Conditions : Differences in solvent systems (e.g., DMSO concentration) or cell lines may alter bioavailability .
    • Recommendations :
  • Standardize assay protocols (e.g., OECD guidelines for cytotoxicity) .
  • Conduct dose-response studies to confirm activity thresholds .

Q. How can researchers optimize the synthetic yield of this compound in multi-step reactions?

  • Key Variables :

  • Reaction Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side reactions .
  • Catalyst Selection : Lewis acids like AlCl₃ enhance electrophilic aromatic substitution but require rigorous moisture control .
    • Yield Improvement :
  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of intermediates .
  • Monitor reaction progress via TLC or in-situ FTIR to terminate reactions at optimal conversion points .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in biological assays?

  • Methods :

  • Non-linear regression (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons .
    • Reproducibility Checks :
  • Include positive controls (e.g., known enzyme inhibitors) in every assay batch .
  • Validate findings across independent replicates to account for biological variability .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis or weighing to avoid inhalation of fine particulates .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.